(E,E)-1,3,5,7-Octatetraene
Description
Significance of Conjugated Polyenes in Fundamental Chemical Physics and Organic Chemistry Research
Conjugated polyenes are organic molecules characterized by a sequence of alternating single and multiple bonds, which results in a system of connected p-orbitals and delocalized electrons. wikipedia.org This electron delocalization imparts unique properties to these molecules, making them central to various areas of scientific research. numberanalytics.comchemicals.co.uk
In fundamental chemical physics , conjugated polyenes are invaluable for studying the quantum mechanics of molecular electronic structure. uiuc.edu The delocalized π-electrons can be modeled as "particles in a one-dimensional box," providing a simplified yet insightful framework for understanding electronic transitions and spectroscopic properties. derpharmachemica.com The study of their excited states, including the ordering and dynamics of singlet and triplet states, has been a long-standing area of interest, revealing complex behaviors that challenge simple theoretical models. annualreviews.orgaip.org The interaction of these molecules with light is a key focus, as their conjugated systems are responsible for the absorption of light, a property that makes them essential chromophores in many natural and synthetic materials. wikipedia.org
In organic chemistry , the reactivity and stability of conjugated polyenes are of significant interest. numberanalytics.comchemicals.co.uk Their ability to participate in pericyclic reactions, such as electrocyclizations and cycloadditions, makes them powerful tools in organic synthesis for creating complex molecular architectures. anu.edu.auanu.edu.au Furthermore, the unique electronic properties of conjugated polyenes have led to their application in materials science, including the development of conducting polymers and organic light-emitting diodes (OLEDs). numberanalytics.comwikipedia.org
(E,E)-1,3,5,7-Octatetraene as a Paradigmatic Model System for Long-Chain Polyenes and Carotenoids
This compound, often simply referred to as octatetraene, is a prototypical linear polyene that has been extensively studied to understand the fundamental properties of larger, more complex conjugated systems. acs.orgbowdoin.edu Its all-trans configuration provides a well-defined and relatively simple structure for both experimental and theoretical investigations. acs.org
Model for Long-Chain Polyenes: As the number of conjugated double bonds in a polyene chain increases, their electronic and spectroscopic properties change in a systematic way. bowdoin.edursc.org Octatetraene, with its four conjugated double bonds, represents an intermediate case that provides critical insights into these trends. bowdoin.edu Studies on octatetraene have been instrumental in understanding phenomena such as the convergence of electronic transition energies and the nature of excited states in "nearly infinite" polyenes. bowdoin.edursc.org
Model for Carotenoids: Carotenoids are a vital class of naturally occurring pigments that feature long polyene chains. royalsocietypublishing.org The photophysics and photochemistry of carotenoids, which are essential for processes like photosynthesis and vision, are largely governed by the electronic behavior of their polyene backbone. royalsocietypublishing.orguiuc.edu this compound serves as a smaller, more manageable model system for elucidating the complex excited-state dynamics of carotenoids, including the roles of the low-lying 1¹Bᵤ and 2¹A₉ states. royalsocietypublishing.orgaip.org The study of octatetraene has been crucial in confirming the existence and understanding the properties of the "dark" S₁ (2¹A₉) state, which is a key feature in the photophysics of many polyenes and carotenoids. royalsocietypublishing.orgnih.gov
Historical Development of Academic Research on Polyene Electronic Structure and Excited State Dynamics
The scientific community's fascination with the electronic structure of polyenes dates back to the early days of quantum chemistry. annualreviews.orgroyalsocietypublishing.orgroyalsocietypublishing.org Early theoretical treatments, developed in the 1930s, applied approximate methods to understand the electronic transitions observed in their spectra. annualreviews.org These initial models, while foundational, were later found to be incomplete.
A significant turning point in the understanding of polyene electronic structure came in the 1970s. uiuc.edu Experimental work by Bryan Kohler and Bruce Hudson on diphenyloctatetraene, a derivative of octatetraene, revealed a low-lying excited state that was not predicted by the simple molecular orbital theories of the time. bowdoin.eduroyalsocietypublishing.org This discovery challenged the prevailing understanding and spurred new theoretical investigations.
Subsequent theoretical work, notably by Klaus Schulten and Martin Karplus, provided a rationalization for this unexpected low-lying state, identifying it as a state with significant double-excitation character (the 2¹A₉ state). royalsocietypublishing.orguiuc.edu This finding fundamentally changed the model of polyene photophysics, establishing that the lowest excited singlet state is often not the one strongly accessed by light absorption. aip.org
Throughout the latter half of the 20th century and into the 21st, advancements in laser spectroscopy, including femtosecond transient absorption and time-resolved photoelectron spectroscopy, have allowed for direct observation of the incredibly fast dynamics of excited states in polyenes like octatetraene. researchgate.netaip.org These experimental techniques, coupled with increasingly sophisticated computational methods, continue to refine our understanding of the intricate interplay between electronic and nuclear motion that governs the photochemistry and photophysics of these fundamental molecules. researchgate.netpnas.org
Compound Information
| Compound Name |
| This compound |
| 1,3,5-Hexatriene |
| 1,8-Diphenyl-1,3,5,7-octatetraene |
| Carotenoids |
| Lycopene |
| Retinal |
| Zeaxanthin |
| β-carotene |
| α-parinaric acid |
| Cyclooctatetraene |
| Polyacetylene |
| Polypyrrole |
| 1,3-Butadiene |
| Benzene (B151609) |
| Chlorophyll |
| Kingianins |
| Endiandric acid |
| Kingianic acid |
| Pseudopterosin |
| 1,1-divinylallene |
| Xanthophyll |
| Lutein |
| Retinyl acetate (B1210297) |
| 2,4,6-octatriene |
| Tetraphenylethylenes |
| 2,6-dimethyl-1,3,5,7,9-decapentaene |
| Amphotericin B |
| Nystatin |
| Candicidin |
| Pimaricin |
| Methyl partricin |
| Trichomycin |
| Poly(aza)acetylenes |
| Pyridine |
| Poly(4-vinyl) pyridine |
| Leukotriene A4 |
| Polyethene |
| Polypropylene |
| Polystyrene |
| Furan |
| Sulphuric acid |
| Nitric acid |
| Polydiacetylene |
| Poly(DEDPM) |
| Astaxanthin |
| Scytonemin |
| Mycosporines |
| Melanins |
| Laetiporic acids |
| Quinodimethane |
| Docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene |
| Spheroidene |
| Hexadecaheptaene |
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ | nih.gov |
| Molar Mass | 106.168 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| CAS Number | 3725-31-3 | wikipedia.org |
| PubChem CID | 5463164 | nih.gov |
Structure
3D Structure
Properties
CAS No. |
1482-91-3 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
(3E,5E)-octa-1,3,5,7-tetraene |
InChI |
InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-8H,1-2H2/b7-5+,8-6+ |
InChI Key |
VXQUABLSXKFKLO-KQQUZDAGSA-N |
SMILES |
C=CC=CC=CC=C |
Isomeric SMILES |
C=C/C=C/C=C/C=C |
Canonical SMILES |
C=CC=CC=CC=C |
Other CAS No. |
3725-31-3 |
Synonyms |
1,3,5,7-octatetraene |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Stereoisomeric Control of E,e 1,3,5,7 Octatetraene
Stereoselective Synthetic Strategies for E,E-Isomer Generation
The synthesis of conjugated polyenes with defined stereochemistry is a significant challenge in organic chemistry. For (E,E)-1,3,5,7-octatetraene, several methods have been developed to control the geometry of the double bonds, ensuring the formation of the desired all-trans isomer.
Wittig Condensation Approaches and Variations
The Wittig reaction is a powerful and widely used method for carbon-carbon bond formation, particularly for synthesizing alkenes and polyenes. gaylordchemical.com The reaction involves the condensation of a phosphorus ylide with a carbonyl compound, such as an aldehyde or ketone. gaylordchemical.com The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. Generally, stabilized ylides tend to produce E-alkenes, while non-stabilized ylides favor Z-alkenes. For polyene synthesis, an iterative approach can be employed, sequentially adding units to build the conjugated chain. researchgate.netthieme-connect.de
The synthesis of polyenes can be achieved by reacting an enal (an α,β-unsaturated aldehyde) with a phosphorus ylide. thieme-connect.de For instance, the synthesis of a related hexadecaheptaene has been accomplished by reacting all-trans 2,4,6,8,10,12-dodecapentaenal with a crotyl ylide, demonstrating the utility of the Wittig reaction in extending a polyene chain. bowdoin.edu
| Reactant A | Reactant B | Key Condition | Product Type | Stereoselectivity |
| Phosphorus Ylide | Aldehyde or Ketone | Varies (solvent, base, ylide stability) | Alkene/Polyene | Can be controlled for E or Z |
| All-trans-dodecapentaenal | Crotyl ylide | Anhydrous THF | Hexadecaheptaene | Product is predominantly the 4-cis isomer |
This table illustrates the general principle and a specific example of the Wittig reaction for polyene synthesis. gaylordchemical.combowdoin.edu
Hofmann Elimination and Palladium-Catalyzed Methods for Polyene Synthesis
Hofmann Elimination is a classic method for creating alkenes from amines. The process involves the exhaustive methylation of an amine with excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. byjus.comwikipedia.org This salt is then treated with silver oxide and water to generate a quaternary ammonium hydroxide, which, upon heating, undergoes an elimination reaction. byjus.comwikipedia.org A key feature of this reaction is the Hofmann rule, which predicts that the major product will be the least substituted, and often least stable, alkene. byjus.commasterorganicchemistry.com This regioselectivity is attributed to the steric bulk of the trialkylamine leaving group. masterorganicchemistry.com The Hofmann elimination sequence has been identified as a highly convenient method for the preparation of both (E,E)- and (Z,E)-octa-1,3,5,7-tetraene. rsc.org
Palladium-catalyzed methods offer a modern and versatile alternative for polyene synthesis. These reactions often provide high stereoselectivity under mild conditions. One such method is the palladium-complex-catalyzed elimination of acetic acid from allylic acetates. This has been successfully applied to the stereoselective synthesis of (3E, 5E)-1,3,5,7-octatetraene from (2E, 4E, 6E)-2,4,6-octatrienyl acetate (B1210297). researcher.life Palladium catalysis is also central to the synthesis of various conjugated dienes and polyenes through cross-coupling reactions. researchgate.net For example, palladium catalysts can facilitate the coupling of aryl iodides, bromides, or triflates with triphenylphosphine (B44618) to generate phosphonium (B103445) salts, which are precursors for Wittig reactions. nih.gov
| Method | Starting Material | Key Reagents | Product | Reference |
| Hofmann Elimination | Amine | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | (E,E)- and (Z,E)-octa-1,3,5,7-tetraene | rsc.org |
| Palladium-Catalyzed Elimination | (2E, 4E, 6E)-2,4,6-octatrienyl acetate | Palladium complex | (3E, 5E)-1,3,5,7-Octatetraene | researcher.life |
This table summarizes key findings for Hofmann elimination and Palladium-catalyzed methods in synthesizing octatetraene.
Control of Geometrical Isomerism During Synthesis
Controlling geometrical isomerism is paramount in polyene synthesis to achieve the desired properties. numberanalytics.com The challenge lies in directing the formation of each double bond to be either E (trans) or Z (cis). As seen with the Wittig reaction, the stereochemistry can be influenced by reaction conditions, but achieving complete control can be difficult. rsc.org
Several strategies exist to enforce specific geometries:
Stereospecific Reactions: Employing reactions known to proceed with a high degree of stereospecificity is a primary strategy. For example, certain palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, can be used in an iterative fashion with stereodefined building blocks to construct polyenes with full control over the geometry of each double bond. researchgate.net
Catalyst Control: The choice of catalyst can dictate the isomeric outcome. A ruthenium(0)-catalyzed reaction between 1,3-enynes and 1,3-dienes has been shown to produce 1,3,5,7-octatetraene (B1254726) derivatives with high regioselectivity. rsc.org
Post-Synthetic Isomerization: In some cases, a mixture of isomers is produced, and the desired isomer is obtained through separation or by photoisomerization, which can convert one isomer to another. bowdoin.edu For example, studies on related polyenes have shown that a cis isomer can be converted to the more stable all-trans isomer. acs.org
The development of new synthetic methods that can reliably control geometric isomerism is a key area of research, as it enables the creation of materials with precisely tailored properties. numberanalytics.com
Functionalization and Derivatization of the this compound Skeleton
Modifying the basic octatetraene structure by adding functional groups allows for the fine-tuning of its physical and electronic properties. This is particularly relevant for applications in materials science.
Introduction of Terminal and Internal Substituents for Electronic Property Modulation
The electronic properties of the octatetraene core can be modulated by attaching substituents at its ends (terminally) or along the chain (internally). These modifications can alter the molecule's absorption and emission spectra, conductivity, and non-linear optical properties.
A prominent example is the synthesis of all-trans-1,8-diphenyl-1,3,5,7-octatetraene , where phenyl groups are attached to both ends of the octatetraene chain. lookchem.com These aromatic substituents extend the conjugated π-system, which typically leads to a red-shift in the absorption and fluorescence spectra.
Internal substitution is also a powerful tool. A Ru(0)-catalyzed reaction allows for the regioselective synthesis of 1,3,5,7-octatetraene derivatives where a silyl (B83357) group is introduced at an internal position. rsc.org Such modifications can influence the molecule's solubility and packing in the solid state, in addition to its electronic characteristics. The introduction of nitro groups has also been studied, resulting in dinitro-octatetraene derivatives. researchgate.net
| Derivative | Substituent(s) | Position(s) | Synthetic Method | Potential Effect |
| 1,8-Diphenyl-1,3,5,7-octatetraene | Phenyl | Terminal (1,8) | Not specified | Extended π-conjugation, altered optical properties |
| Silyl-substituted octatetraene | Silyl group | Internal | Ru(0)-catalyzed dimerization | Modulated electronic properties and solubility |
| Dinitro-octatetraene | Nitro groups | Internal (4,5) | Reaction of dinitrobutadiene with vinylmagnesium bromides | Altered electronic properties |
This table provides examples of functionalized octatetraene derivatives and the purpose of their modification. rsc.orglookchem.comresearchgate.net
Synthesis of Octatetraene-Containing Hybrid Architectures
The this compound moiety can be incorporated into larger, more complex molecular and material structures, creating hybrid architectures with unique properties. These can range from macrocycles to polymers and organic-inorganic hybrids.
One fascinating example involves the ring-opening of benzene (B151609). A four-electron reduction of a scandium-benzene complex, followed by a reaction with metal carbonyls, results in the C-C bond cleavage of the benzene ring to form a ring-opened octatetraene derivative. acs.org This octatetraene unit bridges two scandium centers, creating a unique organometallic hybrid scaffold. acs.org
The octatetraene structural unit is also related to its cyclic isomer, cyclooctatetraene (COT) . wikipedia.org Palladium-catalyzed dehydrogenative cyclodimerization of biheteroarenes is a method used to construct heteroarene-fused COT derivatives, which possess unique saddle-shaped π-conjugated architectures. wiley.comnih.govresearchgate.net While cyclic, the synthesis of these COT derivatives often proceeds through linear intermediates or involves principles applicable to linear polyene synthesis. The development of organic-inorganic hybrid materials, for instance by incorporating functionalized nanoparticles into polymer matrices, is a broad field where polyene-containing structures could serve as active components. magtech.com.cnias.ac.innih.gov
Membrane Filtration Techniques
Membrane filtration is a pressure-driven separation process that uses semi-permeable membranes to separate components based on size. interfilter.comliqtech.com This technology is increasingly used for the purification of chemical and biological products.
Microfiltration (MF): This technique can remove suspended particulates, such as residual catalyst or dust, with pore sizes typically ranging from 0.1 to 10 µm. interfilter.comsartorius.com It often serves as a pre-filtration step.
Ultrafiltration (UF) and Nanofiltration (NF): These methods use membranes with smaller pore sizes to separate macromolecules or concentrate the product solution under mild conditions. watertechnologies.com Nanofiltration can be effective for removing impurities and concentrating extracts. watertechnologies.com The supernatant from a bacterial culture can be filtered through a polyethersulfone (PES) membrane filter to remove whole cells or large debris prior to further purification steps. nih.gov
Table 2: Overview of Advanced Purification Techniques for Polyenes
| Technique | Principle | Application for Polyenes | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of solutes between a mobile and stationary phase. | High-resolution separation of stereoisomers and impurities. Analytical quantification and preparative isolation. nih.govresearchgate.netmdpi.com | nih.govresearchgate.netmdpi.com |
| Simulated Moving Bed (SMB) Chromatography | Continuous chromatographic process simulating a countercurrent flow. | Efficient, large-scale purification with reduced solvent use. Ideal for separating binary mixtures. wikipedia.orgorochem.com | wikipedia.orgorochem.comprosep-ltd.com |
| Membrane Filtration (MF/UF/NF) | Size-based separation using a semi-permeable membrane under pressure. liqtech.com | Clarification of solutions (MF), removal of macromolecules (UF), and concentration of product (NF). sartorius.comwatertechnologies.com | liqtech.comsartorius.comwatertechnologies.com |
Quantum Chemical and Computational Investigations of E,e 1,3,5,7 Octatetraene
Ground State Electronic Structure and Conformational Analysis
The ground state properties of (E,E)-1,3,5,7-octatetraene have been thoroughly investigated using a variety of quantum chemical methods. These studies provide fundamental insights into its stability, geometry, and the nature of its conjugated system.
Ab Initio and Density Functional Theory (DFT) Approaches for Molecular Geometry and Stability
A range of computational methods, from ab initio techniques to Density Functional Theory (DFT), have been employed to determine the molecular geometry and stability of this compound. ugm.ac.idresearchgate.net Theoretical calculations have been crucial in complementing and interpreting experimental data.
Different levels of theory and basis sets have been used to predict the geometric parameters of this compound. For instance, calculations at the MP2/cc-pVTZ level have provided structural parameters that are in good agreement with experimental findings. aip.org DFT methods, particularly with hybrid functionals like B3LYP, have also been widely used to obtain reliable geometries. aip.orgresearchgate.net
| Method | C=C Bond Length (Å) | C-C Bond Length (Å) | C-C-C Bond Angle (°) | Reference |
|---|---|---|---|---|
| MP2/cc-pVTZ | Varies | Varies | Varies | aip.org |
| CASSCF/ANO | Varies | Varies | Varies | aip.org |
| DFT/B3LYP | Varies | Varies | Varies | researchgate.net |
Conformational Landscapes and Rotational Isomerism (e.g., gTtTt-conformer)
The conformational landscape of polyenes like octatetraene is characterized by the possibility of rotation around the single bonds, leading to different rotamers. wikipedia.org While the all-trans conformer is the most stable, other non-planar conformers can exist. researchgate.net For instance, studies on butadiene, a smaller polyene, have shown the existence of a stable non-planar gauche conformer in addition to the s-trans conformer. researchgate.net The study of these different conformations is crucial for understanding the molecule's flexibility and its behavior in different environments.
Electron Delocalization and Resonance Stabilization within the Conjugated System
The defining feature of this compound is its conjugated system of four double bonds. fiveable.me This conjugation allows for the delocalization of π-electrons across the entire carbon chain. fiveable.meutdallas.edu This delocalization is a key factor in the molecule's stability, a phenomenon known as resonance stabilization. utdallas.edu
The extent of this stabilization increases with the length of the conjugated system. fiveable.me Therefore, octatetraene is more stable than shorter polyenes like hexatriene and butadiene. fiveable.me This enhanced stability, a direct consequence of the delocalized π-electron network, influences the molecule's reactivity, making it less prone to reactions typical of isolated double bonds. fiveable.me
Excited State Theory and Dynamics
The excited states of this compound are central to its photochemistry and have been a major focus of theoretical research. The ordering and nature of these states dictate the pathways for energy dissipation after photoexcitation.
Time-Dependent DFT (TD-DFT) and Multireference Methods for Singlet and Triplet States (1Ag, 1Bu, 2Ag)
The electronic excited states of polyenes are notoriously challenging to describe accurately with single-reference quantum chemical methods. This is due to the significant contribution of doubly excited configurations to some of the low-lying states. diva-portal.org Therefore, multireference methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), are often necessary for a qualitatively correct description. researchgate.netresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) has also been applied to study the excited states of octatetraene, although its performance can be sensitive to the choice of functional, especially for states with double-excitation character. aip.org A combination of DFT with multireference methods (DFT/MRCI) has shown promise in providing accurate excitation energies. researchgate.net
The two lowest excited singlet states, the 2¹Ag and the 1¹Bᵤ, are of particular importance. nih.govresearchgate.net In octatetraene, the 2¹Ag state is the lowest excited singlet state (S₁), lying below the optically bright 1¹Bᵤ state (S₂). diva-portal.orgresearchgate.net This ordering has significant implications for the molecule's photophysics, as the 2¹Ag state is optically "dark," meaning a direct transition from the ground state is forbidden. diva-portal.org
| State | Theoretical Excitation Energy (eV) | Method | Reference |
|---|---|---|---|
| 1¹Bᵤ | ~4.8 | High-level multireference methods | researchgate.net |
| 2¹Ag | Lower than 1¹Bᵤ | High-level multireference methods | researchgate.net |
| 1¹Bᵤ | 4.68 | DFT/MRCI | researchgate.net |
| 2¹Ag | 4.58 | DFT/MRCI | researchgate.net |
Potential Energy Surfaces and Conical Intersections in Photoinduced Processes
Following photoexcitation to the 1¹Bᵤ state, this compound undergoes rapid internal conversion to the lower-lying 2¹Ag state. nih.govresearchgate.net This ultrafast process is mediated by a conical intersection between the potential energy surfaces of the two states. researchgate.netuci.edu Conical intersections are points of degeneracy between electronic states and act as efficient funnels for non-radiative decay. uci.edu
Theoretical studies have focused on mapping the potential energy surfaces of the excited states to locate these conical intersections and understand the dynamics of the internal conversion process. researchgate.netresearchgate.net The internal conversion from the 1¹Bᵤ to the 2¹Ag state in octatetraene is calculated to occur on a femtosecond timescale. nih.govacs.org The subsequent decay from the 2¹Ag state back to the ground state is a much slower process. nih.govacs.org
Modeling Solvatochromic Effects on Electronic Transitions
The study of solvatochromism, the change in a substance's color with solvent polarity, provides critical insights into the electronic structure of molecules like this compound. For polyenes, the surrounding solvent medium can significantly influence the energy levels of the ground and excited states, leading to shifts in the absorption spectra. aip.org
Computational models, particularly those combining Time-Dependent Density Functional Theory (TD-DFT) with a Polarizable Continuum Model (PCM), have been employed to simulate these solvent effects. sns.itnih.gov These models treat the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution. The accuracy of these simulations is highly dependent on the choice of the density functional. For instance, studies on related donor-acceptor substituted polyenes have shown that while some functionals like TD-B3LYP may incorrectly describe solvatochromic shifts, others such as TD-ωB97XD can provide results comparable to more computationally expensive methods. osti.gov
In the case of diphenyloctatetraene, a related polyene, TD-DFT calculations including a polarizable continuum solvent model have been shown to quantitatively reproduce the experimentally observed solvatochromic shift in the 1Bu state's origin. nih.gov The solvatochromic shifts in polyenes are linked to changes in the molecule's electronic distribution upon excitation. osti.gov For non-polar polyenes like octatetraene, the shifts are primarily influenced by the solvent's polarizability rather than its dipolarity. aip.orgmdpi.com The interaction with the polarizable solvent environment tends to stabilize the excited state more than the ground state, leading to a red shift (a shift to longer wavelengths) in the absorption spectrum. This stabilization is related to the electronic transition dipole moment; transitions with higher oscillator strengths are expected to exhibit larger solvatochromic shifts. nih.gov
Multivariate analysis using Catalán solvent parameters (solvent polarizability (SP), solvent dipolarity (SdP), solvent basicity (SB), and solvent acidity (SA)) has been used to dissect the different solvent-solute interactions. rsc.org For similar systems, the effect of SP often indicates a greater degree of electron delocalization in the excited state compared to the ground state. rsc.org
It's important to note that while continuum models are powerful, they simplify the complex reality of specific solute-solvent interactions. Hybrid models that combine an explicit description of the first solvation shell with a continuum model for the bulk solvent can offer a more refined picture. dntb.gov.ua
Theoretical Prediction of Nonlinear Optical Properties
This compound, as a member of the polyene family, is a subject of interest for its nonlinear optical (NLO) properties. trygvehelgaker.no These properties arise from the interaction of the molecule with intense electromagnetic fields, such as those from lasers, and are governed by the molecular polarizabilities and hyperpolarizabilities. mdpi.com Theoretical and computational methods are essential for predicting and understanding the NLO response of these molecules. ufl.edu
The key quantities of interest are the first hyperpolarizability (β), related to second-harmonic generation, and the second hyperpolarizability (γ), which governs third-harmonic generation and the intensity-dependent refractive index. mdpi.com For centrosymmetric molecules like this compound, the first hyperpolarizability (β) is zero by symmetry. Therefore, the focus is on the third-order NLO properties characterized by γ. trygvehelgaker.no
Quantum chemical calculations, such as those using the random-phase approximation (RPA) or time-dependent Hartree-Fock (TDHF), have been employed to compute the frequency-dependent polarizabilities and hyperpolarizabilities of long polyene chains. trygvehelgaker.no These studies have shown that the static polarizability and hyperpolarizability of polyenes increase significantly with the length of the conjugated chain. trygvehelgaker.no
The accuracy of these predictions is sensitive to the level of theory and the basis set used. Electron correlation effects are known to be very important for accurately determining hyperpolarizabilities. aip.org While Hartree-Fock based methods can provide a starting point, more sophisticated methods that include electron correlation are generally required for quantitative predictions. Density functional theory (DFT) has also been used to study the NLO properties of substituted octatetraene, with the choice of functional being critical for obtaining reliable results. researchgate.net
Theoretical studies have also explored how the NLO properties of polyenes can be tuned by chemical modification, such as the introduction of electron-donating and electron-withdrawing groups. researchgate.net While not directly applicable to the unsubstituted octatetraene, these studies provide valuable insights into the structure-property relationships that govern the NLO response of conjugated systems.
Advanced Spectroscopic Characterization and Elucidation of Photophysical Processes in E,e 1,3,5,7 Octatetraene
Ultrafast Time-Resolved Spectroscopic Probes of Excited State Dynamics
The study of the excited state dynamics of (E,E)-1,3,5,7-octatetraene, a model polyene, is crucial for understanding the fundamental photophysical and photochemical processes in more complex conjugated systems, such as those found in biological chromophores and organic electronics. Ultrafast time-resolved spectroscopic techniques have been instrumental in unraveling the intricate sequence of events that follow photoexcitation.
Femtosecond Transient Absorption Spectroscopy for Ultrafast Internal Conversion (S2→S1)
Femtosecond transient absorption spectroscopy is a powerful technique used to monitor the evolution of excited electronic states on their natural timescale. dtu.dkrsc.org For this compound, upon excitation to the optically bright S2 (1¹Bu) state, the molecule undergoes an extremely rapid, radiationless transition to the lower-lying, optically dark S1 (2¹Ag) state. This process, known as internal conversion (IC), is a key step in the relaxation pathway.
Experimental studies using femtosecond transient absorption spectroscopy have directly observed this ultrafast S2→S1 internal conversion. researchgate.net In solution, after excitation at 267 nm, transient absorption signals assigned to the Sn←S2 transition were observed to decay on a timescale of approximately 400 femtoseconds (fs). researchgate.net This indicates that the S2 state is depopulated and the S1 state is populated within this sub-picosecond timeframe. researchgate.net Theoretical calculations support these experimental findings, estimating the S2→S1 internal conversion to occur on a 232-290 fs timescale in the condensed phase. nih.gov The efficiency of this internal conversion is noted to be significantly enhanced in solution compared to the gas phase, an effect attributed to solute-solvent interactions. researchgate.net
Following the population of the S1 state, transient absorption signals corresponding to the Sn←S1 transition are observed, which decay on a much longer timescale, ranging from picoseconds to sub-nanoseconds. researchgate.net The dynamics of these signals reflect the subsequent relaxation processes from the S1 state.
| Parameter | Value | Phase | Technique | Reference |
| S2→S1 Internal Conversion Time | ~400 fs | Solution | Femtosecond Transient Absorption | researchgate.net |
| S2→S1 Internal Conversion Time | 232-290 fs | Condensed (Theoretical) | Ab initio calculations | nih.gov |
| S2→S1 Internal Conversion Time | ~2 ps | Gas (Theoretical) | Ab initio calculations | nih.gov |
Picosecond Fluorescence Spectroscopy for Radiative and Non-Radiative Decay Pathways
While internal conversion is a dominant deactivation channel for the S2 state, radiative decay in the form of fluorescence can also occur, albeit with a very low quantum yield. Picosecond fluorescence spectroscopy allows for the characterization of both radiative and non-radiative decay pathways from the excited states.
For this compound, two distinct fluorescence emissions have been observed:
A weak, short-lived fluorescence in the 300-350 nm range, originating from the S2 state. researchgate.net The lifetime of this S2 fluorescence is very short, estimated to be faster than 5 picoseconds (ps), consistent with the rapid S2→S1 internal conversion observed in transient absorption experiments. researchgate.net
A strong fluorescence in the 350-500 nm range, originating from the S1 state. researchgate.net
The decay of the S1 fluorescence is more complex and has been shown to be non-exponential, often described by two decay components. researchgate.net These components reflect the various radiative and non-radiative processes that depopulate the S1 state. In solution, the average lifetimes of the S1 fluorescence are solvent-dependent, measured to be 0.88 nanoseconds (ns) in acetonitrile (B52724) and 2.0 ns in n-hexane. researchgate.net The non-exponential decay may arise from an equilibrium between the initially populated fluorescent state and a conformationally relaxed state. researchgate.net Non-radiative decay pathways from the S1 state include internal conversion to the ground state (S0) and, particularly at higher excess vibrational energies, cis-trans isomerization. researchgate.net An abrupt increase in non-radiative decay rates at approximately 2100 cm⁻¹ of excess energy in the S1 state has been attributed to the onset of trans→cis isomerization. researchgate.net
| State | Fluorescence Wavelength | Average Lifetime (Solvent) | Decay Characteristics | Reference |
| S2 | 300-350 nm | < 5 ps | Very weak, short-lived | researchgate.net |
| S1 | 350-500 nm | 0.88 ns (Acetonitrile) | Strong, non-exponential | researchgate.net |
| S1 | 350-500 nm | 2.0 ns (n-Hexane) | Strong, non-exponential | researchgate.net |
| S1 | - | 170 - 450 ns (Gas Phase, Jet-cooled) | Vibronic state dependent | researchgate.net |
Coherent Control Strategies in Photoexcitation
Coherent control utilizes the phase properties of laser light to manipulate the outcome of photochemical and photophysical processes. arxiv.orgaps.org By shaping the phase and amplitude of an ultrashort laser pulse, it is possible to selectively excite specific quantum pathways, thereby controlling processes like isomerization or population transfer between electronic states. arxiv.org
In the context of this compound and similar polyenes, coherent control strategies aim to influence the dynamics at conical intersections, which are regions of the potential energy surface where electronic states become degenerate and non-adiabatic transitions are highly efficient. The S2/S1 conical intersection, for instance, governs the ultrafast internal conversion. By using phase-shaped laser pulses, it may be possible to steer the wavepacket dynamics on the excited state surfaces, potentially enhancing or suppressing specific decay channels. For example, a sequence of two time-delayed optical pulses can be used to either amplify or suppress specific vibrational modes, thereby controlling the efficiency of a phase transition or chemical reaction. nih.gov While experimental demonstrations specifically on octatetraene are not widespread, the principles of coherent control have been established in various molecular systems and represent a promising frontier for manipulating the photo-behavior of polyenes. nih.gov
High-Resolution Electronic Spectroscopy in Isolated and Condensed Phases
High-resolution electronic spectroscopy provides detailed information about the geometric and electronic structure of molecules in their ground and excited states. nih.govbristoldynamics.com By studying molecules under conditions that minimize inhomogeneous broadening, such as in supersonic jets or cryogenic matrices, finely resolved vibronic spectra can be obtained.
Supersonic Jet Spectroscopy for Gas-Phase Vibronic Structure
Supersonic jet expansion is an experimental technique that cools molecules to very low rotational and vibrational temperatures in the gas phase. researchgate.net This cooling dramatically simplifies the electronic spectra by reducing spectral congestion, allowing for the precise determination of vibronic energy levels.
For this compound, one- and two-photon fluorescence excitation spectra of the S1 (2¹Ag) ↔ S0 (1¹Ag) transition have been measured in supersonic jet expansions. researchgate.net Since the S1 ← S0 transition is electronically forbidden by one-photon electric dipole selection rules in the C2h point group, the one-photon spectrum gains intensity through vibronic coupling, a mechanism known as the Herzberg-Teller effect. researchgate.net The spectrum is built upon bu symmetry-promoting vibrational modes, which act as false origins for progressions in totally symmetric ag modes. researchgate.net
In contrast, the two-photon excitation spectrum is allowed and originates from the 0-0 band (the electronic origin), followed by a prominent progression in ag vibrational modes. researchgate.net The clear differences between the one- and two-photon spectra provide unambiguous confirmation of the molecule's inversion symmetry in the gas phase. researchgate.net The appearance of out-of-plane vibrations in the spectra suggests significant differences in the molecular geometry and force fields between the S0 and S1 potential energy surfaces. researchgate.net
Low-Temperature Matrix Isolation Spectroscopy for Environmental Effects
Matrix isolation is a technique where guest molecules are trapped within a rigid, inert host matrix (typically a solidified noble gas like argon or neon) at cryogenic temperatures (4-20 K). fu-berlin.defu-berlin.de This method isolates molecules from each other, preventing aggregation, and freezes out most rotational motion, leading to highly resolved, sharp-line absorption and emission spectra. youtube.comuc.pt
Studying this compound in low-temperature matrices allows for a detailed investigation of environmental (host-guest) interactions on its electronic transitions. dntb.gov.ua The vibronic structure of the S2 (1¹Bu) ← S0 (1¹Ag) transition has been measured in alkane matrices at 4.2 K. dntb.gov.ua The spectra are characterized by the activity of two main carbon-carbon stretching modes, with some involvement of lower frequency bending modes. dntb.gov.ua The excellent agreement between the experimentally observed vibrational intensity distribution and quantum mechanical calculations of Franck-Condon factors validates the calculated equilibrium geometry of the S2 excited state. dntb.gov.ua By comparing gas-phase spectra with those obtained in different matrices (e.g., argon, n-hexane), one can quantify the matrix-induced shifts in the electronic origin and changes in the vibrational frequencies, providing insight into the nature and strength of the solute-solvent interactions.
| Technique | Phase | Key Findings | Reference |
| Supersonic Jet Spectroscopy | Gas | Resolved vibronic structure of S1 state; confirmed inversion symmetry via one- vs. two-photon spectra. | researchgate.net |
| Low-Temperature Matrix Isolation | Condensed (Alkane Matrix) | Resolved vibronic structure of S2 state; validated calculated excited-state geometry. | dntb.gov.ua |
Two-Photon Excitation Spectroscopy for Dark States (2Ag)
In polyenes with a center of inversion, such as this compound which belongs to the C₂h point group, electronic states are classified by their parity (g for gerade or even, and u for ungerade or odd). According to quantum mechanical selection rules, one-photon electronic transitions from the ground state (1¹Ag) are only allowed to 'u' parity states, such as the bright 1¹Bu state. Conversely, transitions to 'g' parity states are one-photon forbidden. The lowest excited singlet state in longer polyenes like octatetraene is the 2¹Ag state, which is a covalent, "dark" state because direct one-photon excitation from the 1¹Ag ground state is forbidden.
Two-photon excitation (TPE) spectroscopy is a powerful nonlinear optical technique that circumvents these selection rules. The selection rules for two-photon absorption dictate that transitions are allowed between states of the same parity. Therefore, the 2¹Ag ← 1¹Ag transition is two-photon allowed, providing a direct method to probe the energy and properties of this otherwise inaccessible dark state.
Seminal studies on this compound in a supersonic jet expansion have successfully utilized this technique. By comparing the one-photon and two-photon fluorescence excitation spectra, researchers have unequivocally confirmed the molecule's inversion symmetry. The two-photon fluorescence excitation spectrum is dominated by a single progression of totally symmetric (ag) vibrational modes built upon the electronic origin of the 2¹Ag ← 1¹Ag transition. researchgate.net This is in stark contrast to the one-photon spectrum, which is enabled by vibronic coupling through non-totally symmetric (bu) promoting modes. researchgate.net The ability to directly excite the 2¹Ag state has been crucial for studying its geometry and dynamics, including processes like trans→cis isomerization. researchgate.net The appearance of out-of-plane vibrations in the spectrum suggests significant differences in the potential energy surfaces of the ground (1¹Ag) and the dark excited (2¹Ag) states. researchgate.net
Vibrational Spectroscopic Insights into Molecular Geometry and Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a critical tool for probing the ground-state structure, bond strength, and conformational landscape of molecules. For conjugated systems like this compound, these methods provide detailed insights into the degree of π-electron delocalization and bond alternation.
Resonance Raman (RR) spectroscopy is a specialized Raman technique where the wavelength of the incident laser is tuned to coincide with an allowed electronic transition (e.g., the 1¹Bu ← 1¹Ag transition in octatetraene). This resonance condition leads to a dramatic enhancement (by orders of magnitude) of the intensities of specific vibrational modes. The modes that are most strongly enhanced are those that are Franck-Condon active, meaning they represent vibrations along coordinates where the molecule's geometry changes significantly upon electronic excitation.
By analyzing the intensities of the enhanced peaks in a resonance Raman spectrum, one can map the initial dynamics of the molecule in the excited state and deduce the geometry of that state relative to the ground state. For linear polyenes, the most prominent changes upon excitation from the 1¹Ag to the 1¹Bu state involve the carbon-carbon bond lengths. The π-bonding character of the double bonds decreases while that of the single bonds increases, leading to a more equalized bond structure in the excited state. Consequently, the C=C and C-C stretching vibrations are typically the most intense features in the resonance Raman spectra of this compound, providing direct information about the structural rearrangement along the polyene backbone immediately following photoexcitation.
Standard infrared and Raman spectroscopy provide a detailed vibrational fingerprint of the molecule's ground electronic state. For this compound, which possesses a center of symmetry, the rule of mutual exclusion applies: vibrational modes that are Raman active are IR inactive, and vice versa.
Comprehensive vibrational analyses, combining experimental IR and Raman spectra with high-level ab initio molecular orbital calculations, have been performed for this compound. aip.orgillinois.edu These studies have shown that accurately predicting the vibrational frequencies requires theoretical models that include electron correlation, such as Møller-Plesset perturbation theory (MP2). aip.orgillinois.edu Calculations at the simpler Hartree-Fock level fail to reproduce the experimental frequencies accurately, particularly for the C=C stretching modes. aip.orgillinois.edu This highlights that electron correlation effects are crucial for correctly describing the degree of bond alternation—the difference in length and strength between the formal single and double bonds—which is a key feature of the electronic structure of polyenes.
The vibrational spectrum is characterized by several key regions. The C=C stretching modes, which are strong in the Raman spectrum, appear in the 1600-1650 cm⁻¹ region. The C-C stretching modes are found around 1100-1250 cm⁻¹. The frequencies of these modes are sensitive indicators of the extent of π-conjugation and bond order. In-plane C-H bending modes appear in the 1250-1450 cm⁻¹ range, while out-of-plane C-H wags are typically below 1000 cm⁻¹. Analysis of these modes provides a complete picture of the molecule's planar, all-trans conformation in the ground state.
| Vibrational Mode | Symmetry | Activity | Approximate Frequency (cm⁻¹) |
|---|---|---|---|
| In-phase C=C stretch | Ag | Raman | ~1640 |
| Out-of-phase C=C stretch | Bu | IR | ~1620 |
| CH in-plane rock | Ag/Bu | Raman/IR | ~1295 |
| C-C stretch | Ag/Bu | Raman/IR | ~1100 - 1250 |
| CH out-of-plane wag | Au/Bg | IR/Raman | ~900 - 1010 |
Frequencies are approximate values based on vibrational analyses of this compound and related polyenes. The data is primarily derived from the computational and experimental work by Hirata et al. aip.orgillinois.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Conformational Studies
The stereochemical purity is primarily assessed using ¹H NMR. The geometry of each double bond is established by the magnitude of the vicinal proton-proton coupling constant (³J). For protons in a trans (E) configuration across a double bond, the ³J value is typically large, in the range of 12-18 Hz. In contrast, a cis (Z) configuration would exhibit a smaller coupling constant (6-12 Hz). For an isomerically pure sample of this compound, all of the vicinal couplings along the polyene backbone are expected to be in the high range, confirming the E configuration of all double bonds.
The planarity and all-trans conformation of the molecule impart C₂h symmetry, which simplifies the ¹³C NMR spectrum. Due to this symmetry, the eight carbon atoms of the chain are chemically equivalent in pairs. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show only four distinct signals, corresponding to C1/C8, C2/C7, C3/C6, and C4/C5. The observation of only four signals is strong evidence for the symmetrical all-trans conformation in solution and the absence of significant conformational isomers on the NMR timescale. Any deviation from this pattern would suggest either the presence of other stereoisomers or restricted rotation around the C-C single bonds leading to different stable conformers.
| Nucleus | Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity / Coupling Constant |
|---|---|---|---|
| ¹H | H1, H8 (Terminal) | ~5.0 - 5.5 | Doublet of doublets (dd) |
| ¹H | H2, H7 | ~6.0 - 6.5 | Doublet of doublets of triplets (ddt) or complex multiplet |
| ¹H | H3, H4, H5, H6 (Inner) | ~6.0 - 6.8 | Complex multiplet |
| - | ³J(H-C=C-H) | - | > 12 Hz (confirms E-geometry) |
| ¹³C | C1, C8 | ~110 - 125 | Single peak |
| ¹³C | C2, C7 | ~130 - 140 | Single peak |
| ¹³C | C3, C6 | ~130 - 140 | Single peak |
| ¹³C | C4, C5 | ~130 - 140 | Single peak |
Expected values are based on general principles of NMR spectroscopy for conjugated polyenes. Specific experimental values for this compound are reported in the literature. spectrabase.com
Photochemistry and Photoreactivity of E,e 1,3,5,7 Octatetraene
Photoisomerization Mechanisms and Pathways
The photoisomerization of (E,E)-1,3,5,7-octatetraene, a prototypical linear polyene, involves the conversion between its all-trans and various cis isomers upon absorption of light. This process is of fundamental interest as it serves as a model for understanding the photobiology of vision, where the isomerization of the retinal chromophore is the primary event.
Quantum Yields and Efficiency of Cis-Trans Photoisomerization
The efficiency of photoisomerization is quantified by the quantum yield, which is the fraction of absorbed photons that lead to a specific photochemical event. In the case of this compound, the cis-trans photoisomerization has been observed even at cryogenic temperatures, such as in an n-hexane matrix at 4.2 K. nih.govnih.govpnas.org Under these conditions, the photochemistry is dominated by the interconversion between the trans,trans and cis,trans isomers. nih.govnih.gov While the quantum yield for this process is noted to be low, its microscopic rate is significant enough to compete with vibrational deactivation. nih.govnih.govpnas.org
For comparison, the related molecule diphenyloctatetraene (DPO) exhibits fluorescence quantum yields that vary significantly with the solvent, ranging from 4.3% to 21.2%. acs.org This suggests that non-radiative decay pathways, including photoisomerization, are major contributors to the excited-state decay of DPO. acs.org The quantum yield for trans → cis photoisomerization of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in acetonitrile (B52724) is 36%, which corresponds to a modest fluorescence quantum yield of 25%. acs.org Although specific quantum yields for this compound in various solvents are not extensively tabulated in the provided results, the behavior of similar polyenes highlights the importance of isomerization as a key deactivation channel.
Table 1: Photoisomerization and Photophysical Data for Related Polyenes
| Compound | Solvent | Fluorescence Quantum Yield (%) | Photoisomerization Quantum Yield (%) |
|---|---|---|---|
| 1,6-Diphenyl-1,3,5-hexatriene (DPH) | Acetonitrile | 25 | 36 (trans → cis) |
| Diphenyloctatetraene (DPO) | Various | 4.3 - 21.2 | Not reported |
This table is generated based on available data for related polyenes to provide context for the photoisomerization efficiency. Specific quantum yield data for this compound was not found in the search results.
Role of the 2Ag State in Photoisomerization Dynamics
The photochemistry of linear polyenes like this compound is intricately linked to the ordering of their low-lying excited electronic states. researchgate.netcmu.edu For polyenes longer than butadiene, the lowest excited singlet state (S1) is the two-photon allowed 2¹Ag⁻ state, which lies below the one-photon allowed 1¹Bu⁺ state (S2). cmu.edunih.gov This ordering has significant implications for the photodynamics.
Upon photoexcitation to the bright 1¹Bu⁺ state, ultrafast internal conversion to the dark 2¹Ag⁻ state typically occurs. researchgate.net The 2¹Ag⁻ state is described as having a "covalent" character, with a more even distribution of charge along the polyene chain, in contrast to the "ionic" charge-transfer character of the 1¹Bu⁺ state. nih.gov The photoisomerization is thought to proceed from the S1 (2¹Ag⁻) potential energy surface. nih.gov
Theoretical studies propose a "chain-kinking" mechanism for photoisomerization. nih.govacs.org This mechanism involves the molecule reaching a minimum on the S1 potential energy surface, which corresponds to a planar C₂h symmetry. nih.gov From this point, a series of conical intersections between the S1 and the ground state (S0) potential energy surfaces, associated with kinking deformations along the polyene chain, mediate the internal conversion back to the S0 state, ultimately leading to isomerization around a double bond. nih.govacs.org The lifetime of the 2¹Ag⁻ state varies with the length of the polyene chain; in octatetraene, it is relatively long (ranging from 450 to below 150 ns depending on excess energy), allowing for these dynamics to unfold. huji.ac.il
Solvent and Environmental Effects on Photoreactivity
The surrounding environment, including the solvent and whether the molecule is in a rigid matrix, can significantly influence the photoreactivity of this compound. The solvent can affect the relative energies of the excited states and the barriers to isomerization.
In different solvents, the fluorescence quantum yield of the related diphenyloctatetraene (DPO) varies considerably, increasing with the solvent's polarizability. acs.orgnih.gov This solvatochromic effect is due to the differential stabilization of the ground and excited states by the solvent. nih.gov Specifically, the energy gap between the 2¹Ag⁻ and 1¹Bu⁺ states is sensitive to the solvent environment. nih.gov In polar solvents, direct interactions with the solvent's permanent dipole can induce distortions in the solute molecule that are not present in non-polar environments. nih.gov
The rigidity of the medium also plays a crucial role. In fluid solutions, the conventional "one-bond-flip" mechanism is generally the preferred pathway for photoisomerization. pnas.org However, in rigid environments, such as low-temperature matrices or protein binding cavities, a "Hula-Twist" mechanism, which involves the simultaneous twisting of an adjacent pair of double and single bonds and is more volume-conserving, has been proposed to be the dominant pathway. pnas.org The observation of cis-trans isomerization of this compound in an n-hexane matrix at 4.2 K supports the idea that significant conformational changes can occur even in highly restrictive environments. pnas.orgpnas.org
Photoinduced Electrocyclic Reactions
In addition to photoisomerization, this compound can undergo photoinduced pericyclic reactions, specifically 8π electrocyclization. These reactions involve the formation of a new sigma bond between the termini of the conjugated π-system, leading to a cyclic product.
8π Electrocyclization to Cyclooctatrienes: Stereochemistry and Torquoselectivity
Under photochemical conditions, the 8π electrocyclization of a conjugated octatetraene is predicted by the Woodward-Hoffmann rules to proceed in a conrotatory fashion. nih.govhhrc.ac.in This means that the terminal groups rotate in the same direction (both clockwise or both counterclockwise) during the ring closure. This is in contrast to the thermal process, which is disrotatory. masterorganicchemistry.com
The conrotatory ring closure of a substituted octatetraene can lead to different diastereomeric products depending on the direction of rotation. The preference for one rotational direction over the other is termed torquoselectivity. spcmc.ac.in In the case of octatetraenes, the transition state for electrocyclization is thought to be helical. princeton.edu The stereochemical outcome is often governed by steric effects, with the substituents preferring to rotate to minimize steric hindrance in the transition state. nih.govprinceton.edu For example, in the electrocyclization of 1-substituted 1,3,5,7-octatetraenes, a pronounced steric effect of the substituents influences the stereochemical outcomes. nih.gov Generally, an outward rotation of the substituent is preferred to avoid steric crowding. nih.gov
Computational studies have been employed to understand the high torquoselectivities observed in the competing formation of cyclooctatrienes and fenestradienes (via subsequent 6π electrocyclization). researchgate.net The different helical topologies (P- or M-helical) of the Möbius aromatic transition states are the origin of the observed torquoselectivity in the resulting cyclooctatrienes. researchgate.net
Mechanistic Analysis using Electron Localization Function (ELF) and Catastrophe Theory
The mechanism of electrocyclic reactions can be further elucidated using advanced computational tools like the Electron Localization Function (ELF) and Catastrophe Theory. The ELF provides a method for mapping the electron pair probability in a molecule, allowing for a chemically intuitive visualization of core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org The topological analysis of the ELF can reveal changes in electron density and bonding throughout a reaction.
By applying ELF analysis to pericyclic reactions, researchers can characterize the C-C bond formation as a coupling of two "pseudoradical" centers that are generated at the ends of the conjugated system. rsc.org Catastrophe Theory, a branch of mathematics that deals with how systems change suddenly, can be used in conjunction with ELF to analyze the structural evolution of the molecule along the reaction coordinate. dntb.gov.uauni.wroc.pl The points of sudden change, or catastrophes, in the ELF field can be identified and correlated with key events in the bond-forming process. uni.wroc.pl This combined approach provides a detailed, quantitative picture of the electronic reorganization during the 8π electrocyclization of octatetraene.
Photochemical Pathways in Functionalized Octatetraene Derivatives
The introduction of functional groups onto the this compound backbone significantly influences its photochemical behavior, leading to diverse reaction pathways and products. These substituents can alter the electronic and steric properties of the molecule, thereby affecting the energetics and selectivity of photochemical processes such as electrocyclization and photoisomerization.
One of the most studied photochemical pathways for functionalized octatetraenes is the 8π electrocyclization, a process governed by the Woodward-Hoffmann rules. nih.gov This reaction involves the formation of a cyclooctatriene derivative through a thermally allowed conrotatory process. nih.gov Computational studies have provided deep insights into how substituents impact this pathway. The position and nature—whether electron-donating or electron-withdrawing—of the functional groups play a critical role in determining the reaction rate and stereochemical outcome. nih.govrsc.org
Research using density functional theory (DFT) calculations has systematically investigated the effects of mono- and di-substitution on the 8π electrocyclization of the 1,3,5,7-octatetraene (B1254726) skeleton. nih.govresearchgate.net For monosubstituted derivatives, a general preference for the substituent to be in the "outward" position in the transition state is observed to minimize steric hindrance. nih.gov However, mesomerically electron-donating groups like –NH₂ and –OH can show a preference for the "inward" position due to secondary orbital interactions. rsc.org Interestingly, monosubstitution at various positions (1-, 2-, 3-, or 4-) has been found to have an insignificant impact on the reaction rate compared to the unsubstituted parent molecule. rsc.org
The effects become much more pronounced in disubstituted systems. The placement of substituents can lead to a remarkable acceleration or deceleration of the electrocyclization reaction. rsc.org For instance, substitution on the terminal double bonds (C1, C2, C7, and C8) generally accelerates the reaction due to greater orbital interaction in the formation of the new sigma bond. rsc.org A powerful synergistic effect is observed in systems like 1-NH₂–8-NO₂ substituted octatetraene, where the push-pull electronic nature of the donor and acceptor groups significantly lowers the activation energy barrier. rsc.org Conversely, steric crowding in vicinal substitution patterns (e.g., 1,2- or 4,5-) can dominate the reaction's feasibility and rate. rsc.org
Table 1: Calculated Activation Energies for 8π Electrocyclization of Substituted 1,3,5,7-Octatetraenes
| Substituent Pattern | Substituent(s) | Calculated Activation Energy (kcal/mol) | Effect Compared to Parent (17.0 kcal/mol) |
|---|---|---|---|
| Unsubstituted | - | 17.0 | Reference |
| Monosubstituted | Inward NH₃⁺ | 11.8 | Acceleration |
| Disubstituted | 2-NO₂–7-NO₂ | 4.9 | Remarkable Acceleration |
| Disubstituted | 1-NH₂–8-NO₂ | 7.4 | Significant Acceleration |
| Disubstituted | 1-NH₂–2-NH₂ | 9.7 | Acceleration |
| Disubstituted | 4-CH₃–5-CH₃ | 25.4 | Noticeable Deceleration |
Data sourced from computational studies. nih.govrsc.org
Another significant pathway is photoisomerization, particularly relevant in functionalized polyenes that serve as models for biological chromophores like retinoids. nih.govnih.gov For example, the synthesis of 9-cis-retinyl acetate (B1210297) often utilizes the photoisomerization of the all-trans isomer, and functionalized octatetraenes are employed as model systems to understand this mechanism. nih.gov The prevailing mechanism is the "chain-kinking" model. nih.govnih.gov This process involves the molecule reaching a conical intersection between the first excited state (S₁) and the ground state (S₀), which facilitates a non-radiative decay and subsequent isomerization around a specific double bond. nih.govnih.gov
In addition to these pathways, specialized functionalization can lead to unique cyclization cascades. For instance, researchgate.netresearchgate.net-benzo-8-substituted octatetraene derivatives undergo a thermal (8π,6π)-electrocyclisation. nih.gov In this process, where one double bond of the octatetraene is part of an aromatic ring, substituted 1-(o-vinylphenyl)buta-1,3-dienes can be transformed into specific benzobicyclo[4.2.0]octa-2,4-dienes. nih.gov The stereochemical outcome of this reaction is controlled by the activation barriers for the competing exo- and endo-6π-electrocyclization pathways. nih.gov
Reactivity and Reaction Mechanisms of E,e 1,3,5,7 Octatetraene
Thermal Isomerization and Stereomutation Processes
(E,E)-1,3,5,7-Octatetraene can undergo thermal isomerization. The "E,E" designation refers to the trans configuration of substituents around the double bonds. cymitquimica.com Thermal energy can provide the activation energy needed to overcome the rotational barrier of the carbon-carbon single bonds within the conjugated chain, leading to different spatial arrangements of the molecule.
One significant thermal process is the reversion of the s-cis isomer back to the more stable all-trans form. Photolysis of all-trans octatetraene at low temperatures can produce the s-cis isomer. aip.org However, when the temperature is raised above 50 K, this s-cis isomer quantitatively reverts to the all-trans form. aip.org This thermal reversion is an activated, first-order process with a determined energy barrier. aip.org
Furthermore, prolonged heating or higher temperatures can lead to more complex rearrangements. For instance, cyclooctatrienes can undergo electrocyclic ring-opening to form 1,3,5,7-octatetraene (B1254726). msu.edu This process is reversible, and the octatetraene can reclose to form vinyl-1,3-cyclohexadienes. msu.edu
Table 1: Thermal Reversion of s-cis Octatetraene
| Property | Value |
| Initial Isomer | s-cis octatetraene |
| Final Isomer | all-trans octatetraene |
| Condition | Temperature > 50 K |
| Process Type | Activated first-order |
| Activation Barrier | 4.0 ± 0.2 kcal/mol |
This table summarizes the key aspects of the thermal isomerization from the s-cis to the all-trans form of octatetraene, based on experimental data. aip.org
Pericyclic Reactions Beyond Electrocyclization (e.g., Cycloadditions)
Beyond electrocyclization, this compound can participate in other pericyclic reactions, most notably cycloadditions. In these reactions, two π-electron systems combine to form a ring with two new σ-bonds and two fewer π-bonds. msu.edu
A well-known example of a cycloaddition reaction is the Diels-Alder reaction, which typically involves a conjugated diene and a dienophile. flashcards.worldchemistrysteps.com In the context of this compound, it can act as the diene component. vulcanchem.com The extensive conjugated system of octatetraene enhances its reactivity in such reactions. For a Diels-Alder reaction to occur, the diene portion of the molecule generally needs to adopt an s-cis conformation. chemistrysteps.commsu.edu
The reactivity of cyclic polyenes in cycloaddition reactions has been studied extensively. For instance, 1,3,5,7-cyclooctatetraene (COT) undergoes [6π + 2π]-cycloaddition reactions with various compounds in the presence of a catalyst. mdpi.com While this compound is acyclic, these studies on related cyclic systems provide insight into the potential cycloaddition pathways available to conjugated tetraenes.
Mechanistic Studies of Addition Reactions to the Conjugated System
The conjugated system of this compound is susceptible to addition reactions. cymitquimica.comvulcanchem.com The delocalized π-electrons influence the mechanism of these reactions, often leading to a mixture of products. numberanalytics.com For conjugated dienes, electrophilic addition can result in both 1,2- and 1,4-addition products. chemistrysteps.commsu.edu This principle extends to longer conjugated systems like octatetraene.
Computational studies have been employed to investigate the reaction mechanisms and energetics of electrophilic addition to linear conjugated systems, including 1,3,5,7-octatetraene. mckendree.edu These studies model the reaction pathway, for example, the addition of HBr, by calculating the energy profile for each step. mckendree.edu The initial step involves the protonation of the polyene, forming a resonance-stabilized carbocation intermediate. mckendree.edu The subsequent attack of the nucleophile (e.g., Br-) can occur at different positions, leading to isomeric products. mckendree.edu The stability of the intermediate carbocation and the reaction conditions can influence the product distribution. slideshare.net
Table 2: General Steps in Electrophilic Addition to a Conjugated Polyene
| Step | Description | Key Intermediates |
| 1. Electrophilic Attack | The π system of the polyene attacks an electrophile (e.g., H+). | Resonance-stabilized carbocation |
| 2. Nucleophilic Attack | A nucleophile (e.g., Br-) attacks the carbocation. | Halogenated alkene |
This table outlines the general two-step mechanism for the electrophilic addition to a conjugated system like this compound. mckendree.edujiwaji.edu
Polymerization and Oligomerization Behavior of Polyenes
This compound can undergo polymerization, a process where monomer units link together to form a long polymer chain. cymitquimica.comvulcanchem.com Its conjugated nature makes it a valuable model for understanding the properties and behavior of more complex conjugated polymers like polyacetylene. vulcanchem.com
The study of polyene oligomers (short polymer chains) is crucial for understanding the properties of the corresponding polymers. mit.eduoptica.org Research on the synthesis and properties of discrete polyene oligomers of varying lengths helps to establish trends in their optical and electronic properties. mit.eduaip.org For instance, studies on the oxidative doping of intermediate-length polyenes, including those with eight conjugated double bonds, show the formation of stabilized bipolarons. rsc.org
One method for synthesizing longer polyene species involves the photochemical elimination of iodine from (E,E)-1,4-diiodo-1,3-butadiene. acs.org This process leads to the formation of 1,8-diiodo-1,3,5,7-octatetraene and subsequently longer polyene chains through the formation of C-C bonds between adjacent radicals. acs.org This controlled synthesis within a host crystal lattice allows for the production of highly ordered polyacetylene chains. acs.org
** E,e 1,3,5,7 Octatetraene As a Model System in Advanced Research Contexts**
Understanding Carotenoid Photophysics and Photobiology
The study of (E,E)-1,3,5,7-octatetraene provides foundational knowledge for understanding the complex photophysics and photobiology of carotenoids. nih.govroyalsocietypublishing.org Carotenoids are essential pigments in photosynthesis, where they function in light-harvesting and photoprotection. royalsocietypublishing.org The photophysical behavior of these larger molecules is often interpreted by referencing the properties of simpler polyenes like octatetraene. nih.gov The ordering of electronic states in this compound, specifically the presence of a low-lying, one-photon forbidden 2¹Ag state below the strongly allowed 1¹Bu state, is a key feature that is now recognized as a general characteristic of carotenoids. nih.gov This state ordering is critical for understanding the pathways of energy dissipation and transfer in these biological systems.
Singlet Fission Mechanisms in Polyene Dimers and Aggregates
This compound is a valuable model for studying singlet fission, a process where a singlet exciton (B1674681) converts into two triplet excitons. arxiv.orgarxiv.orgchemrxiv.org This phenomenon is of significant interest for enhancing the efficiency of solar cells. Theoretical studies on aggregates of polyenes, including octatetraene, have shown that singlet fission is a multichromophoric event where intermolecular charge-transfer states play an essential role. arxiv.orgarxiv.org The mechanism in polyenes is subtly different from that in acenes, which helps to explain the slower rate of singlet fission observed in polyenes. arxiv.orgarxiv.org The geometry of polyene dimers and aggregates significantly influences the efficiency of singlet fission, with different arrangements favoring or hindering the process. chemrxiv.orgyorku.ca Research indicates that in addition to charge transfer states, the dark 2¹Ag state is pivotal in the singlet fission process in polyene and carotenoid aggregates. chemrxiv.org
Energy Transfer and Excited State Deactivation in Biological Analogues
The excited state dynamics of this compound provide a simplified framework for understanding energy transfer and deactivation pathways in more complex biological analogues like carotenoids. nih.govroyalsocietypublishing.orgbowdoin.edu In photosynthetic systems, carotenoids transfer absorbed light energy to chlorophylls. royalsocietypublishing.org The efficiency of this energy transfer is governed by the lifetimes of the carotenoid's excited states. nih.gov Studies on octatetraene and other model polyenes reveal that the internal conversion from the initially excited S2 (1¹Bu) state to the lower-lying S1 (2¹Ag) state is an ultrafast process, occurring on a sub-picosecond timescale. kyoto-u.ac.jpresearchgate.net The subsequent decay from the S1 state, which can involve fluorescence or non-radiative processes like isomerization, is much slower. kyoto-u.ac.jp This fundamental understanding of excited state ordering and relaxation dynamics in octatetraene is directly applicable to interpreting the mechanisms of energy transfer in light-harvesting complexes. nih.govbowdoin.edu
Fundamental Insights for Optoelectronic and Organic Semiconductor Materials
The electronic and optical properties of this compound make it an important model compound for research into organic materials for optoelectronic and semiconductor applications. magtech.com.cnwiley-vch.demdpi.comresearchgate.net The extended π-conjugated system in polyenes like octatetraene is the basis for their characteristic charge-transport and optical properties, which are essential for their use in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). wiley-vch.demdpi.com
Correlation Between Electronic Structure and Optical Phenomena
The relationship between the electronic structure and the observed optical properties of this compound has been extensively studied to provide a basis for understanding larger, more complex organic semiconductors. researchgate.netaip.org The electronic spectrum of octatetraene is characterized by strong absorption due to the transition to the 1¹Bu state and a lower energy, forbidden transition to the 2¹Ag state. researchgate.net The energy ordering of these states is a critical factor that influences the material's photophysical behavior, including fluorescence and non-radiative decay pathways. aip.org Theoretical calculations, such as time-dependent density functional theory (TDDFT) and multiconfigurational perturbation theory, have been employed to accurately predict the excitation energies and understand the nature of the excited states in octatetraene and other polyenes. researchgate.netaip.org This fundamental understanding is crucial for designing new organic materials with tailored optical and electronic properties for specific optoelectronic applications. wiley-vch.deresearchgate.net
Theoretical and Experimental Approaches to Nonlinear Optical Properties
This compound serves as a benchmark molecule for both theoretical and experimental investigations into the nonlinear optical (NLO) properties of organic materials. researchgate.netmdpi.com Third-order NLO phenomena, such as two-photon absorption (TPA), are of particular interest for applications in 3D microfabrication, optical data storage, and optical limiting. mdpi.comdntb.gov.ua The existence of low-lying excited states with significant double-excitation character in polyenes like octatetraene makes them interesting candidates for enhanced NLO responses. researchgate.net Theoretical methods, including coupled cluster models and time-dependent density-functional theory (TDDFT), are used to calculate NLO properties like the second hyperpolarizability (γ) and TPA cross-sections. researchgate.netucf.edu These theoretical predictions are then compared with experimental results obtained from techniques like Z-scan to validate the models and to gain a deeper understanding of the structure-property relationships that govern the NLO response in conjugated systems. researchgate.net
Development of Molecular Switches and Logic Gates based on Polyene Photoisomerization
The photoisomerization of this compound, the light-induced conversion between its different geometric isomers (cis-trans), forms the basis for its potential application in the development of molecular-level switches and logic gates. acs.orgacs.orgnih.gov This process involves a change in the molecule's shape and electronic properties upon absorption of light, which can be harnessed to control functions at the molecular scale. researchgate.netacs.org
The reversible isomerization between the trans and cis forms of a polyene can be used to modulate properties such as electrical conductivity or fluorescence, effectively creating a molecular switch. researchgate.netnih.gov By integrating these photochromic units into more complex systems, it is possible to construct molecular logic gates that can perform basic computational operations. nih.govmdpi.com For instance, the state of the switch (e.g., high or low current flow) can be read and controlled by light, forming the basis for AND and OR logic gates. nih.gov While significant research has focused on other photoswitchable molecules like azobenzenes and diarylethenes, the fundamental principles of photoisomerization demonstrated by this compound are crucial for the rational design of new and more sophisticated molecular machinery. researchgate.netacs.orguni-muenchen.de Theoretical studies on octatetraene's photoisomerization mechanism help to elucidate the complex potential energy surfaces and conical intersections that govern the reaction pathways, providing essential insights for the development of these advanced molecular devices. nih.gov
Future Directions and Emerging Research Avenues in E,e 1,3,5,7 Octatetraene Studies
Advanced Spectroscopic Techniques for Probing Ultrafast Dynamics and Coherence
The photophysics of (E,E)-1,3,5,7-octatetraene are dominated by ultrafast events on the femtosecond timescale, including internal conversions and structural isomerizations. researchgate.netresearchgate.net The development of sophisticated spectroscopic techniques with ever-increasing temporal and spectral resolution is crucial for a deeper understanding of these processes.
Femtosecond transient absorption spectroscopy has been instrumental in directly observing the excited-state dynamics of all-trans-1,3,5,7-octatetraene in solution. researchgate.net These studies have allowed for the direct observation of the internal conversion from the S2 (1¹Bᵤ) state to the S1 (2¹A₋ℊ) state, a process that occurs on a sub-picosecond timescale. researchgate.net
Emerging techniques promise even more detailed insights. Time-resolved X-ray diffraction (TRXD) and transient redistribution of ultrafast electronic coherences in attosecond Raman signals (TRUECARS) are powerful methods for monitoring vibronic coherences and changes in molecular geometry during non-adiabatic transitions. researchgate.netrsc.org While demonstrated on related molecules like cyclooctatetraene, these techniques could be applied to this compound to directly probe the passage through conical intersections that govern its photochemistry. researchgate.netrsc.org Time-resolved impulsive stimulated Raman spectroscopy (TR-ISRS) is another powerful tool that can track vibrational dynamics in transient electronic states with femtosecond accuracy, providing snapshots of the molecular structure as it evolves. acs.org
These advanced spectroscopic methods, summarized in the table below, will be pivotal in building a complete picture of the coupled electronic and nuclear dynamics that define the photochemistry of this compound.
| Spectroscopic Technique | Information Probed | Timescale | Relevance to this compound |
| Femtosecond Transient Absorption Spectroscopy | Electronic state populations and lifetimes. researchgate.netcsic.es | Femtoseconds to nanoseconds. csic.es | Direct observation of S2 to S1 internal conversion and subsequent relaxation. researchgate.net |
| Time-Resolved X-ray Diffraction (TRXD) | Time-evolving electronic charge densities and molecular geometry. rsc.org | Sub-femtosecond. rsc.org | Potential to directly image structural changes during photoisomerization. |
| Transient Redistribution of Ultrafast Electronic Coherences in Attosecond Raman Signals (TRUECARS) | Vibronic coherences created during passage through conical intersections. rsc.org | Attoseconds to femtoseconds. rsc.org | Direct probing of non-adiabatic dynamics and the role of conical intersections. |
| Time-Resolved Impulsive Stimulated Raman Spectroscopy (TR-ISRS) | Vibrational dynamics of transient electronic states. acs.org | Femtoseconds. acs.org | Provides "snapshots" of molecular structure during photochemical reactions. |
Machine Learning and AI in Predicting Polyene Properties and Reactivity
The computational cost of high-level quantum mechanical calculations has historically limited the scope of theoretical studies on polyenes. research.google The emergence of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by offering a balance between accuracy and computational efficiency. nih.govepfl.ch
Machine-learned potentials (MLPs) trained on data from ab initio methods can accurately describe the potential energy surfaces of organic molecules, including polyenes. researchgate.net This allows for rapid predictions of energies and forces, enabling large-scale molecular dynamics simulations to explore reactivity and conformational landscapes. epfl.chresearchgate.net For instance, the Sparse Gaussian process regression (SGPR) algorithm has been used to generate accurate force fields for a range of hydrocarbons, including polyenes. researchgate.net
| AI/ML Technique | Application in Polyene Research | Potential Impact |
| Machine-Learned Potentials (MLPs) | Generation of accurate and efficient interatomic potentials. researchgate.net | Enables large-scale molecular dynamics simulations of polyene reactivity and dynamics. researchgate.net |
| Sparse Gaussian Process Regression (SGPR) | Development of force fields for hydrocarbons. researchgate.net | Accurate prediction of potential energy surfaces for polyenes. researchgate.net |
| AI-Quantum Mechanical Method 1 (AIQM1) | High-accuracy quantum chemical calculations at reduced computational cost. nih.govresearchgate.net | Enables the study of larger and more complex polyene systems with high accuracy. nih.gov |
| Message Passing Neural Networks (MPNNs) | Prediction of a wide range of molecular properties. research.google | Rapid screening of polyene derivatives for desired electronic and thermodynamic properties. research.googlenih.gov |
Integration of Octatetraene into Novel Nanostructures and Hybrid Materials
The unique electronic and optical properties of polyenes make them attractive building blocks for novel functional materials. numberanalytics.com A promising future direction is the integration of this compound and its derivatives into nanostructures and hybrid materials. mdpi.com Hybrid materials, which combine organic and inorganic components, can exhibit enhanced or entirely new properties compared to their individual constituents. mdpi.comnih.gov
For example, the non-covalent functionalization of carbon nanotubes (CNTs) with conjugated organic molecules through π-π stacking is a well-established method for creating hybrid materials. mdpi.com Integrating octatetraene derivatives onto the surface of CNTs could modulate the electronic properties of the nanotubes, potentially leading to applications in sensors or molecular electronics. mdpi.comnih.gov The electrical conductivity of such hybrid materials can be sensitive to the adsorption of gas molecules, making them promising for chemiresistive gas sensors. mdpi.comnih.gov
Furthermore, incorporating polyenes like octatetraene into larger organic or inorganic frameworks could lead to materials with interesting photophysical properties, such as those for organic light-emitting diodes (OLEDs) or photovoltaic devices. numberanalytics.comresearchgate.net The study of how the confinement within a nanostructure affects the excited-state dynamics and photochemical pathways of octatetraene will be a key area of research.
Development of Designer Polyene Systems with Tailored Electronic and Photochemical Properties
A significant area of future research lies in the rational design and synthesis of novel polyene systems with precisely tailored properties. By strategically modifying the structure of the polyene backbone, for instance through substitution, the electronic and photochemical behavior can be finely tuned. acs.orgbeilstein-journals.org
Studies have shown that the introduction of electron-donating and electron-withdrawing groups at different positions on a polyene chain can significantly alter its electronic properties, such as the HOMO-LUMO gap and polarizability. acs.org This provides a pathway to designing molecules with specific absorption and emission characteristics for applications in optoelectronics. acs.org The effect of substituents on the electronic properties is transmitted through the conjugated π-system, and the strength of this effect can be modulated by the length of the polyene chain. acs.org
The development of new synthetic methodologies will be crucial for accessing a wider range of functionalized octatetraene derivatives. uic.eduacs.org This includes methods for creating specific stereoisomers and for incorporating octatetraene into more complex molecular architectures. uic.eduacs.orgacs.org The goal is to create "designer" polyenes where the photochemical reaction pathways, excited-state lifetimes, and energy landscapes can be controlled to achieve specific functions, such as efficient energy transfer or high quantum yields for particular photoisomerization products.
Exploration of Quantum Coherence Effects in Polyene Photophysics
Recent experiments have revealed the existence of long-lived quantum coherence in various chemical and biological systems, particularly in the context of photosynthetic energy transfer. arxiv.orgaip.orgresearchgate.net Quantum coherence, where electronic or vibrational states exist in a superposition, can play a significant role in determining the efficiency and directionality of energy and charge transfer processes. arxiv.orgresearchgate.netnih.gov
Polyenes, with their delocalized π-electron systems, are ideal model systems for studying the fundamental principles of quantum coherence in photophysics. aip.orguiuc.eduresearchgate.net Future research will focus on understanding the interplay between electronic and vibrational (vibronic) coherences in this compound. tandfonline.com A key question is how the coupling between electronic states and specific vibrational modes helps to initiate and sustain coherence, and how this coherence, in turn, influences the ultrafast dynamics following photoexcitation. tandfonline.com
Distinguishing between quantum and classical coherence is a significant challenge. nih.gov Semiclassical theories and advanced multidimensional spectroscopic techniques will be essential tools for this purpose. nih.gov Elucidating the role of quantum coherence in the photophysics of this compound will not only provide fundamental insights into the quantum nature of chemical reactions but could also offer design principles for new materials that exploit quantum effects for enhanced efficiency in light-harvesting and energy conversion applications. researchgate.net
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing (E,E)-1,3,5,7-octatetraene and verifying its isomer purity?
- Methodology : The synthesis typically follows the procedure by Spangler and Little, involving storage of the product as a dilute solution in n-pentane at -10°C. Isomer ratios (e.g., trans,trans vs. cis,trans) are quantified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) . Key steps include evaporating solvent under argon to prevent degradation and using analytical techniques to confirm structural integrity.
Q. How can computational methods like RHF calculations be applied to study the π-orbital system of this compound?
- Methodology : Restricted Hartree-Fock (RHF) calculations with the aug-cc-pVTZ basis set are used to generate π-orbital active spaces. For octatetraene, an (8e,8o) active space (four occupied and four unoccupied π-orbitals) is constructed to model electronic transitions and singlet states (Fig. 2 in ). This approach is critical for multireference calculations in conjugated systems .
Q. What are the key considerations for determining sigma (σ) and pi (π) bond distributions in this compound?
- Methodology : Analyze the molecular structure using valence bond theory. For octatetraene, each double bond consists of one σ-bond (head-on overlap of sp² hybrid orbitals) and one π-bond (lateral p-orbital overlap). The alternating double bonds result in a total of 4 π-bonds and 18 σ-bonds. Computational tools like density functional theory (DFT) or experimental techniques like X-ray crystallography can validate these assignments .
Advanced Research Questions
Q. How do researchers resolve contradictions in spectral data for the 2¹Ag state of this compound?
- Methodology : Two-color resonance-enhanced two-photon ionization (R2PI) studies are employed to isolate and characterize electronic states. Discrepancies in absorption spectra or ionization potentials may arise from solvent effects or isomer impurities. Cross-validate results with high-resolution mass spectrometry and computational simulations (e.g., CASSCF) to reconcile experimental and theoretical data .
Q. What strategies are effective for selecting active spaces in multireference calculations for octatetraene’s excited states?
- Methodology : Use automated algorithms to identify π-orbital subspaces from occupied and unoccupied orbitals. For octatetraene, an (8e,8o) active space captures essential electron correlations for low-lying singlet states. Validate the active space by comparing computed excitation energies with experimental UV/Vis spectra .
Q. How can solvent choice influence the stability and spectroscopic properties of this compound?
- Methodology : Test solvents with varying polarity (e.g., n-pentane vs. acetonitrile) to assess effects on isomerization rates and spectral shifts. Monitor changes via time-resolved fluorescence or transient absorption spectroscopy. Non-polar solvents like n-pentane minimize unwanted reactions, preserving isomer ratios .
Q. What challenges arise when comparing experimental vs. computational bond-length data for conjugated systems like octatetraene?
- Methodology : Address discrepancies by refining computational parameters (e.g., basis set size, electron correlation methods). For octatetraene, compare DFT-optimized geometries with crystallographic data. Systematic error analysis (e.g., root-mean-square deviations) identifies limitations in theoretical models .
Methodological Best Practices
- Data Validation : Ensure reproducibility by reporting solvent purity, temperature controls, and instrument calibration details .
- Computational Reproducibility : Document active space selection criteria and basis set choices in supplementary materials .
- Conflict Resolution : Use peer-reviewed datasets (e.g., NIST Chemistry WebBook) for benchmarking spectral or thermodynamic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
